molecular formula C19H22N6O B11033179 N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine

Cat. No.: B11033179
M. Wt: 350.4 g/mol
InChI Key: YONNPZJSMHVSEF-UHFFFAOYSA-N
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Description

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a triazine ring, and a quinazoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine typically involves multiple steps, including the formation of the triazine and quinazoline rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly enhance the efficiency of the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the precise control of reaction parameters, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C19H22N6O/c1-12-7-13(2)17-16(8-12)14(3)22-19(23-17)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h4-8H,9-11H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

YONNPZJSMHVSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C)C

Origin of Product

United States

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